molecular formula C10H8O3 B12894349 4,5-Dimethyl-2-benzofuran-1,3-dione CAS No. 83536-59-8

4,5-Dimethyl-2-benzofuran-1,3-dione

Cat. No.: B12894349
CAS No.: 83536-59-8
M. Wt: 176.17 g/mol
InChI Key: JFHFMHPKOSJJTE-UHFFFAOYSA-N
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Description

4,5-Dimethylisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol It belongs to the class of aromatic heterocycles and is characterized by a fused ring system containing a furan ring and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water conditions . The reaction proceeds without the need for a catalyst, making it an environmentally friendly and cost-effective approach. The reaction mechanism involves the formation of a hydroperoxide intermediate, which decomposes to form the diketone structure via the Kornblum–DeLaMare reaction and the Baeyer–Villiger oxidation .

Industrial Production Methods

While specific industrial production methods for 4,5-dimethylisobenzofuran-1,3-dione are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of subcritical water and molecular oxygen as oxidants aligns with the goals of reducing hazardous waste and minimizing energy consumption in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the diketone moiety to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

    Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

4,5-Dimethylisobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 4,5-dimethylisobenzofuran-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s diketone moiety can participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethylisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers and analogs.

Properties

CAS No.

83536-59-8

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4,5-dimethyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3

InChI Key

JFHFMHPKOSJJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC2=O)C

Origin of Product

United States

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